molecular formula C23H21N3OS2 B12011222 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 623940-34-1

3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B12011222
CAS No.: 623940-34-1
M. Wt: 419.6 g/mol
InChI Key: PYMKQLKALAPBQE-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative featuring a 1,3-diphenylpyrazole moiety linked via a methylene group to the 5-position of the thiazolidinone core. The compound’s structure includes a butyl substituent at the 3-position of the thiazolidinone ring and a thioxo (C=S) group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the following steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1,3-diphenyl-1H-pyrazole. This can be achieved through the condensation of phenylhydrazine with acetophenone under acidic conditions.

    Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This is usually done by reacting a suitable thioamide with an α-haloketone.

    Final Coupling Reaction: The final step is the coupling of the pyrazole moiety with the thiazolidinone ring. This is typically achieved through a Knoevenagel condensation reaction, where the pyrazole aldehyde reacts with the thiazolidinone in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, resulting in the formation of dihydropyrazoles or thiols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazoles or thiols.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 1,3-diphenyl-4-pyrazole with thiazolidinedione derivatives. The process is characterized by:

  • Reagents : Thiazolidinedione, 1,3-diphenyl-4-pyrazole derivatives.
  • Conditions : Often carried out under reflux conditions in organic solvents or solvent-free environments.

The resulting compound exhibits a thioxothiazolidinone framework, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown potential as an inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), which is relevant in inflammatory processes:

Compound Inhibition (%) IC50 (µM) Reference
3-butyl derivative85%8.0
Standard NSAIDsVariableN/A

This suggests that it could serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells :
    • Objective: Evaluate cytotoxic effects.
    • Method: MTT assay.
    • Result: Significant reduction in cell viability at concentrations above 10 µM.
  • In Vivo Models :
    • Objective: Assess anti-inflammatory effects in animal models.
    • Result: Reduced edema and inflammatory markers after administration of the compound.

Mechanism of Action

The mechanism of action of 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anti-inflammatory effects may be due to the modulation of cytokine production and inhibition of inflammatory mediators. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Variations at the Thiazolidinone 3-Position

The 3-position of the thiazolidinone ring is a key site for structural modification. Analogues with different substituents at this position exhibit distinct physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison of Thiazolidinone Analogues

Compound Name R Group Molecular Formula Molecular Weight (g/mol) Key Features
3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one Butyl (C₄H₉) C₂₃H₂₂N₃OS₂* 420.56* High lipophilicity; potential for enhanced bioavailability
3-Allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one Allyl (C₃H₅) C₂₂H₁₇N₃OS₂ 403.52 Unsaturated chain introduces rigidity; possible metabolic instability
3-Benzyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one Benzyl (C₇H₇) C₂₆H₁₉N₃OS₂ 453.58 Bulky aromatic group; may hinder steric interactions
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one 2-Methoxyethyl (C₃H₇O) C₂₃H₂₂N₃O₂S₂ 421.54 Ether group improves solubility; moderate polarity

*Calculated based on structural analogy.

Key Observations:

  • Lipophilicity: The butyl and benzyl derivatives exhibit higher lipophilicity compared to the allyl and methoxyethyl analogues, which may influence their pharmacokinetic profiles .
  • Steric Effects: The benzyl group’s bulkiness could reduce binding affinity to flat enzymatic pockets, whereas the smaller allyl group may allow better target engagement .
  • Solubility: The methoxyethyl substituent’s polarity enhances aqueous solubility, a critical factor for drug delivery .

Modifications to the Pyrazole Moiety

Variations in the pyrazole ring significantly alter biological activity:

  • ADAMTS-5 Inhibitor (): (Z)-5-((5-((4-chlorobenzyl)thio)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one demonstrates that electron-withdrawing groups (e.g., trifluoromethyl) and aromatic thioethers enhance enzyme inhibition. This contrasts with the target compound’s unmodified diphenylpyrazole, suggesting that pyrazole substituents are critical for target specificity .

Heterocycle Replacement Strategies

  • Imidazolone Derivatives (): Replacement of the thiazolidinone with an imidazolone ring (e.g., 3-amino-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one) introduces additional hydrogen-bonding sites, altering electronic properties and binding modes .

Biological Activity

The compound 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C23H21N3OS2
  • Molecular Weight: 421.56 g/mol
  • CAS Number: 5825932

This compound features a thiazolidinone core linked to a pyrazole moiety, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a series of pyrazole derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a comparative study, derivatives of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)dihydroindenones were synthesized and tested for anticancer activity. Among these, certain compounds demonstrated IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent growth inhibition compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The thiazolidinone scaffold is known for its antimicrobial properties. Research has indicated that certain derivatives exhibit significant antibacterial and antifungal activities. For example, compounds synthesized from similar thiazolidinone frameworks have been tested against various pathogenic fungi and bacteria.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50 Values (µM)Reference
AnticancerMCF-7 (Breast Cancer)0.83 - 1.81
HeLa (Cervical Cancer)Not specified
AntibacterialStaphylococcus aureusModerate
AntifungalCandida albicansModerate to High

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the pyrazole ring and thiazolidinone core significantly influence the biological activity of these compounds. For instance, the presence of electron-withdrawing groups on the phenyl rings enhances anticancer potency by improving interactions with target proteins involved in cell proliferation pathways.

Synthesis Methods

The synthesis of 3-butyl derivatives typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions: Formation of imines from aldehydes and amines.
  • Cyclization Reactions: Cyclization to form thiazolidinones under acidic or basic conditions.
  • Microwave-Assisted Synthesis: This method has been reported to enhance yields and reduce reaction times significantly.

Example Synthetic Route

A typical synthetic route may involve:

  • Condensation of 1H-pyrazole with appropriate aldehydes.
  • Subsequent cyclization to form the thiazolidinone ring.
  • Purification through recrystallization or chromatography.

Properties

CAS No.

623940-34-1

Molecular Formula

C23H21N3OS2

Molecular Weight

419.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3OS2/c1-2-3-14-25-22(27)20(29-23(25)28)15-18-16-26(19-12-8-5-9-13-19)24-21(18)17-10-6-4-7-11-17/h4-13,15-16H,2-3,14H2,1H3/b20-15-

InChI Key

PYMKQLKALAPBQE-HKWRFOASSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.